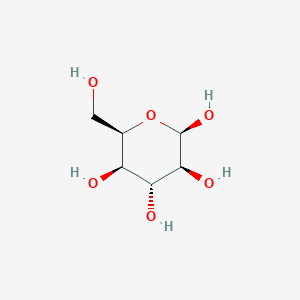
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. This compound is a primary source of energy for living organisms and plays a crucial role in cellular respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-glucose can be synthesized through various methods, including the hydrolysis of starch. The hydrolysis process involves breaking down starch into simpler sugars using acids or enzymes. One common method is the acid hydrolysis of starch using hydrochloric acid under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of enzymes such as alpha-amylase and glucoamylase to convert starch into glucose. This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
D-glucose undergoes several types of chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction of D-glucose yields sorbitol, a sugar alcohol.
Substitution: D-glucose can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Scientific Research Applications
D-glucose has extensive applications in scientific research, including:
Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.
Biology: Essential for studying cellular respiration and metabolic pathways.
Medicine: Used in intravenous solutions to provide energy to patients.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.
Mechanism of Action
D-glucose exerts its effects by participating in glycolysis and the citric acid cycle, which are crucial metabolic pathways for energy production. It is transported into cells via glucose transporters and is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis.
Comparison with Similar Compounds
Similar Compounds
D-fructose: Another monosaccharide with a similar structure but different functional groups.
D-galactose: Similar in structure but differs in the arrangement of hydroxyl groups.
Uniqueness
D-glucose is unique due to its role as the primary energy source in most organisms. Its ability to be easily metabolized and its involvement in essential metabolic pathways make it distinct from other similar compounds.
Properties
CAS No. |
7283-02-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-FDROIEKHSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















